2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile
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Overview
Description
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile is a complex organic compound that features two 1,3,4-thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile typically involves the reaction of cyanothioacetamide with α-bromoketones in the presence of iodine in dimethylformamide (DMF). This reaction proceeds through the formation of intermediate compounds, which then undergo oxidative dimerization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole rings or the nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or methanol, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with iodine can yield dimerized products, while reduction can lead to partially or fully reduced thiadiazole rings .
Scientific Research Applications
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to engage with protein disulfide isomerase A3 (PDIA3), leading to inhibition of tumor growth . The compound’s thiadiazole rings and nitrile groups play crucial roles in these interactions, affecting the molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles: These compounds share a similar core structure but have thiazole rings instead of thiadiazole rings.
1,3,4-Thiadiazole Derivatives: Various derivatives of 1,3,4-thiadiazole have been studied for their biological activities and synthetic applications.
Uniqueness
What sets 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile apart is its dual thiadiazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
Properties
Molecular Formula |
C10H4N8S2 |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
2,3-bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C10H4N8S2/c11-1-7(13-3-9-17-15-5-19-9)8(2-12)14-4-10-18-16-6-20-10/h3-6H |
InChI Key |
GZTRGDXWLMBNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)C=NC(=C(C#N)N=CC2=NN=CS2)C#N |
Origin of Product |
United States |
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